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Compound of Interest

Compound Name: 3,6-Dihydro-2H-pyran

Cat. No.: B042111

CAS Number: 3174-74-1

This technical guide provides a comprehensive overview of 3,6-Dihydro-2H-pyran, a
heterocyclic compound of significant interest to researchers, scientists, and drug development
professionals. This document details its physicochemical properties, spectroscopic data,
synthesis methodologies, and its application in medicinal chemistry, particularly as a scaffold in
the development of mTOR inhibitors.

Physicochemical and Spectroscopic Data

Key physical and chemical properties of 3,6-Dihydro-2H-pyran are summarized below,
providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of 3,6-Dihydro-2H-pyran
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Property Value Reference
CAS Number 3174-74-1 [1]
Molecular Formula CsHsO [1]
Molecular Weight 84.12 g/mol [1]
IUPAC Name 3,6-dihydro-2H-pyran [1]
Boiling Point 92-93 °C
Density 0.943 g/cm3 (at 28.5 °C)
Flash Point -15°C (4 °F) [2]
Appearance ?olérless to light yellow clear

liquid
SMILES cicocc=C1 [1]
inChi InChl=1S/C5H80/c1-2-4-6-5- (]

3-1/h1-2H,3-5H2

Spectroscopic data is fundamental for the identification and structural elucidation of 3,6-
Dihydro-2H-pyran. The following tables present its characteristic *H and 3C NMR spectral
data.

Table 2: 1H NMR Spectroscopic Data for 3,6-Dihydro-2H-pyran

Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
5.85-5.75 m - H-4, H-5
4.15-4.10 m - H-2
3.75-3.70 t 54 H-6
2.15-2.10 m - H-3
Solvent: CDCls
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Table 3: 13C NMR Spectroscopic Data for 3,6-Dihydro-2H-pyran

Chemical Shift (8) ppm Assignment
127.1 C-4
125.0 C-5
65.8 C-2
65.2 C-6
25.4 C-3

Solvent: CDCIs[1]

Synthesis Protocols

The synthesis of 3,6-Dihydro-2H-pyran and its derivatives can be achieved through various
synthetic routes. Two prominent methods, Olefin Metathesis and [3+2+1] Annulation, are
detailed below.

Experimental Protocol 1: Synthesis via Ring-Closing
Olefin Metathesis

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic olefins and has
been applied to the synthesis of dihydropyran scaffolds.[3] The general strategy involves the
cyclization of a diene precursor catalyzed by a ruthenium-based catalyst.

Materials:

Acyclic diene precursor (e.g., a derivative of pent-4-en-1-ol with a vinyl ether moiety)

Grubbs' Catalyst® (e.g., Grubbs' first or second generation catalyst)

Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

Inert gas atmosphere (e.g., argon or nitrogen)
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Procedure:

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under
an inert atmosphere, dissolve the acyclic diene precursor in the chosen solvent.

Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

The reaction mixture is then stirred at room temperature or heated to reflux, depending on
the reactivity of the substrate and the catalyst used.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g.,
triphenylphosphine) or by exposure to air to deactivate the catalyst.

The solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the
desired 3,6-dihydro-2H-pyran derivative.

Experimental Protocol 2: Synthesis via [3+2+1]
Annulation

A [3+2+1] annulation strategy offers a convergent approach to the synthesis of 3,6-dihydro-

2H-pyrans from readily available starting materials.[4] This method involves the reaction of a

three-atom component, a two-atom component, and a one-atom component in a single pot.

Materials:

2-Arylpropylene (tri-atom donor)

Aldehyde (heteroatom provider)

Dimethyl sulfoxide (DMSO, one-carbon donor and solvent)

Potassium persulfate (K2S20s, promoter)
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 Inert gas atmosphere (e.g., nitrogen)

Procedure:

To a reaction vessel, add the 2-arylpropylene, the aldehyde, and DMSO.
e Add potassium persulfate to the mixture.

e The reaction is carried out under a nitrogen atmosphere at an elevated temperature (e.g.,
140 °C) for a specified time (e.g., 24 hours).[4]

 After the reaction is complete, the mixture is cooled to room temperature.

e The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g.,
ethyl acetate) and washing with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography to yield the 3,6-dihydro-2H-pyran
derivative.

Role in Drug Development: mTOR Inhibition

3,6-Dihydro-2H-pyran has emerged as a valuable scaffold in medicinal chemistry, particularly
as a bioisosteric replacement for the morpholine group in the design of mammalian target of
rapamycin (mTOR) inhibitors.[5] The mTOR signaling pathway is a crucial regulator of cell
growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases,
including cancer.[6][7][8][9][10]

MTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and
MTORC2. These complexes integrate various upstream signals, such as growth factors,
nutrients, and cellular energy status, to regulate downstream cellular processes.
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Caption: The mTOR signaling pathway.
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Experimental Workflow: mTOR Inhibition Assay

The following workflow outlines a typical in vitro kinase assay to evaluate the inhibitory activity
of a 3,6-Dihydro-2H-pyran-containing compound against mTOR.
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Caption: Experimental workflow for an mTOR inhibition assay.
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Experimental Protocol 3: In Vitro mTOR Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (ICso)
of a test compound containing the 3,6-dihydro-2H-pyran moiety against mTOR kinase.

Materials:

e Recombinant human mTOR enzyme

o Kinase assay buffer (e.g., containing HEPES, MgClz, MnClz, DTT, and BSA)
o ATP

e Substrate (e.g., recombinant 4E-BP1 or a synthetic peptide)

o Test compound (3,6-dihydro-2H-pyran derivative) dissolved in DMSO

o Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kkit)

o 384-well assay plates

o Plate reader capable of luminescence detection

Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further
dilute these solutions in kinase assay buffer.

o Enzyme Preparation: Dilute the mTOR enzyme to the desired concentration in kinase assay
buffer.

e Assay Setup:
o Add the diluted mTOR enzyme to the wells of the assay plate.

o Add the serially diluted test compound to the respective wells. Include positive (no
inhibitor) and negative (no enzyme) controls.
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o Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room
temperature.

o Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate
to each well. The final ATP concentration should be at or near its Km for mTOR.

 Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C or room
temperature) for a specific duration (e.g., 60 minutes).

e Reaction Termination and Signal Detection:

o Stop the reaction by adding the detection reagent according to the manufacturer's
instructions. This reagent typically depletes the remaining ATP and generates a
luminescent signal proportional to the amount of ATP consumed.

o Incubate for a short period to allow the luminescent signal to stabilize.
o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis:

(¢]

Subtract the background signal (negative control) from all data points.

[¢]

Normalize the data to the positive control (100% activity).

[¢]

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

[e]

Fit the data to a sigmoidal dose-response curve to determine the ICso value.

This in-depth guide provides a solid foundation for researchers and drug development
professionals working with 3,6-Dihydro-2H-pyran. The provided data and protocols are
intended to facilitate its synthesis, characterization, and application in the discovery of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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